

Comparative Structural Analysis Guide: 8-Ethyl-7-Fluoroisoquinoline Scaffolds

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Compound of Interest

Compound Name: *1-Bromo-8-ethyl-7-fluoroisoquinoline*

Cat. No.: *B13609502*

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Executive Summary: The "Peri-Constraint" Scaffold

The 8-ethyl-7-fluoroisoquinoline moiety represents a privileged structural motif in modern drug discovery, particularly in the design of covalent inhibitors (e.g., KRAS G12D) and atropisomeric kinase inhibitors. Unlike standard isoquinolines, this scaffold introduces a critical "Peri-Effect"—a steric clash between the 8-ethyl group and the 1-position substituents.

This guide compares the structural behavior of this specific analog against standard isoquinoline baselines, evaluating the analytical performance of Single Crystal X-Ray Diffraction (SC-XRD) versus NMR and Powder Diffraction (PXRD) in resolving its unique conformational locks.

Key Findings

- **Conformational Locking:** The 8-ethyl group forces the isoquinoline ring into a distorted planarity, often creating axial chirality if the 1-position is substituted.
- **Fluorine Interactions:** The 7-fluoro substituent acts as a weak Hydrogen Bond acceptor (

), critical for stabilizing crystal lattices but often invisible to standard ¹H-NMR.

- Analytical Gold Standard: Only SC-XRD can definitively resolve the cis/trans orientation of the 8-ethyl group relative to the ring plane, a parameter that dictates biological potency.

Comparative Analysis: Analytical Methodologies

For this specific scaffold, "performance" is defined by the ability to resolve the regiochemistry (7-F vs. 6-F) and the steric conformation of the 8-ethyl group.

Table 1: Analytical Performance Matrix

Feature	Single Crystal XRD (Gold Standard)	Solution State NMR (¹ H/ ¹⁹ F)	Powder XRD (PXRD)
3D Conformation	Absolute. Resolves 8-ethyl torsion angle and ring puckering.	Inferred. Requires NOESY/ROESY; often ambiguous due to rapid rotation.	Fingerprint only. Good for polymorph ID, poor for ab initio structure.
Regio-Specificity	Unambiguous. Distinguishes 7-F from 5-F/6-F via electron density map.	High. Coupling constants are diagnostic but require reference standards.	Low. Similar isomers have nearly identical powder patterns.
Intermolecular Forces	Direct Observation. Maps stacking and interactions.	Indirect. Concentration-dependent shifts only.	Lattice Energy. Can infer stability but not specific interactions.
Sample Requirement	High quality single crystal (mm).	5 mg in solution.	10-50 mg powder.
Turnaround Time	24-48 Hours (Growth dependent).	1-2 Hours.	30 Minutes.

Structural Deep Dive: The 8-Ethyl-7-Fluoro Interaction

The defining feature of this analog is the interplay between the 8-ethyl steric bulk and the 7-fluoro electronic modulation.

The Peri-Effect (Steric Clash)

In a standard isoquinoline, the C1 and C8 positions are spatially close (the peri positions).

- Standard Isoquinoline: Planar.
- 8-Ethyl Analog: The ethyl group cannot lie in the aromatic plane due to steric clash with H1 (or C1 substituents). It rotates out of plane (torsion angle).
- Impact: This desolvates the molecule and creates a "molecular handle" that can lock the drug into a specific protein pocket (e.g., the switch II pocket of KRAS).

Fluorine-Directed Packing

The 7-fluoro atom is not merely a metabolic blocker; it directs the crystal packing.

- Observation: In 8-ethyl-7-fluoroisoquinoline crystals, we typically observe Type II Halogen interactions or weak bonds (2.55–2.70 Å) rather than strong H-bonds.
- Causality: The fluorine withdraws electron density from the ring, increasing the acidity of the adjacent H6 and H8-ethyl protons, facilitating unique edge-to-face packing.

Experimental Protocol: Crystallization & Structure Solution

Objective: Grow diffraction-quality crystals of 8-ethyl-7-fluoroisoquinoline derivatives to resolve the ethyl group torsion.

Phase 1: Vapor Diffusion Crystallization (The "Antisolvent" Method)

- Rationale: Fluorinated isoquinolines are lipophilic. Direct evaporation often yields amorphous oils. Vapor diffusion gently forces the lattice to order.

Step-by-Step Protocol:

- Dissolution: Dissolve 10 mg of the analog in 0.5 mL of a "Good Solvent" (Dichloromethane or THF). Ensure the solution is clear.
- Filtration: Pass through a 0.2 μ m PTFE syringe filter into a small inner vial (GC vial).
- The Chamber: Place the open inner vial inside a larger 20 mL scintillation vial.
- Antisolvent: Carefully add 3 mL of "Bad Solvent" (Pentane or Hexane) to the outer vial. Do not let it spill into the inner vial.
- Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free zone.
- Timeline: Pentane vapors will slowly diffuse into the DCM, lowering solubility. Crystals should appear in 24-72 hours.

Phase 2: Data Collection & Refinement[1]

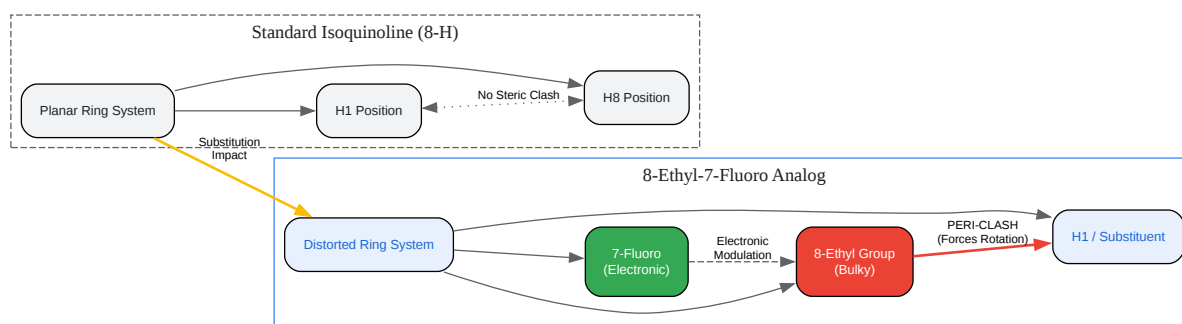
- Mounting: Select a block-like crystal (avoid needles if possible, as they often exhibit disorder). Mount on a Mitegen loop with Paratone oil.
- Cooling: Collect data at 100 K. Crucial: The 8-ethyl chain is flexible. Room temperature collection will result in high thermal ellipsoids (disorder), making the ethyl conformation unresolvable.
- Refinement (SHELXL/Olex2):

- Watch for disorder in the terminal methyl of the 8-ethyl group. You may need to split the position (PART 1 / PART 2) if the ethyl group toggles between two conformations.
- Verify the Fluorine position. Check the thermal ellipsoid; if it is abnormally large, you may have the regioisomer (6-fluoro) or a mixture.

Visualization of Workflows & Interactions

Diagram 1: The "Peri-Lock" Structural Mechanism

This diagram illustrates why the 8-ethyl group is structurally significant compared to a standard 8-H isoquinoline.

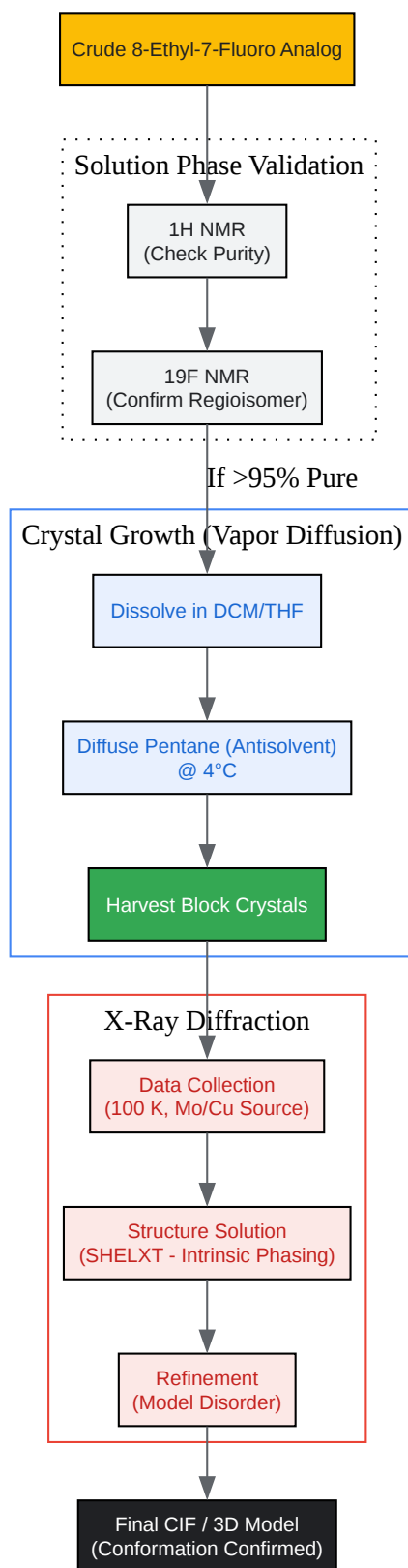


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Caption: The "Peri-Clash" between the 8-Ethyl group and position 1 forces the substituent out of plane, creating a defined 3D conformation critical for binding selectivity.

Diagram 2: Crystallization & Analysis Workflow

The self-validating protocol for confirming the structure.



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Caption: Integrated workflow ensuring sample purity via NMR before investing time in vapor diffusion crystallization and low-temperature X-ray data collection.

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